Conivaptan-d4

Übersicht

Beschreibung

Conivaptan-d4 ist eine deuterierte Form von Conivaptan, einem nicht-peptidischen Inhibitor des antidiuretischen Hormons Vasopressin. Es wird hauptsächlich als interner Standard für die Quantifizierung von Conivaptan in verschiedenen analytischen Methoden verwendet . Conivaptan selbst wird zur Behandlung von Hyponatriämie eingesetzt, einem Zustand, der durch niedrige Natriumspiegel im Blut gekennzeichnet ist .

Herstellungsmethoden

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in die Molekülstruktur von Conivaptan. Dies kann durch verschiedene Synthesewege erreicht werden, einschließlich der Verwendung deuterierter Reagenzien und Lösungsmittel. Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden für this compound sind nicht allgemein dokumentiert, aber sie folgen im Allgemeinen den Prinzipien von Deuterium-Austauschreaktionen, bei denen Wasserstoffatome im Molekül durch Deuterium ersetzt werden .

Wissenschaftliche Forschungsanwendungen

Conivaptan-d4 wird hauptsächlich in der wissenschaftlichen Forschung als interner Standard für die Quantifizierung von Conivaptan in biologischen Proben verwendet. Dies ist besonders nützlich in pharmakokinetischen und pharmakodynamischen Studien, in denen eine genaue Messung der Arzneimittelkonzentrationen entscheidend ist. Zusätzlich kann this compound in Studien verwendet werden, die den Metabolismus und die Ausscheidung von Conivaptan untersuchen .

Wirkmechanismus

This compound, als deuterierte Form von Conivaptan, teilt den gleichen Wirkmechanismus. Conivaptan ist ein dualer Antagonist der Arginin-Vasopressin-Rezeptoren V1A und V2. Durch die Hemmung dieser Rezeptoren verhindert Conivaptan die Wirkung von Vasopressin, was zu einer erhöhten Ausscheidung von freiem Wasser (Aquaresis) ohne signifikanten Verlust an Elektrolyten führt. Dies trägt dazu bei, die Serum-Natriumspiegel bei Patienten mit Hyponatriämie zu erhöhen .

Wirkmechanismus

Target of Action

Conivaptan-d4, also known as N-[4-[(4,5-dihydro-2-methylimidazo4,5-dbenzazepin-6(1H)-yl)carbonyl]phenyl-d4]-[1,1’-biphenyl]-2-carboxamide, is a non-peptide, dual antagonist of arginine vasopressin (AVP) V1A and V2 receptors . These receptors play a crucial role in the regulation of water and electrolyte balance .

Mode of Action

The compound exhibits nanomolar affinity for human arginine vasopressin V1A and V2 receptors in vitro . This antagonism occurs in the renal collecting ducts, resulting in aquaresis, or excretion of free water .

Biochemical Pathways

The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney . These receptors help to maintain plasma osmolality within the normal range by increasing the permeability of the renal collecting ducts to water . Vasopressin also causes vasoconstriction through its actions on vascular 1A receptors .

Pharmacokinetics

The pharmacokinetics of intravenous conivaptan have been studied in patients with hepatic or renal impairment . The primary pharmacokinetic parameters used to assess the effect of hepatic and renal impairment on conivaptan pharmacokinetics were area under the plasma conivaptan concentration–time curve from time 0 to infinity (AUC ∞), plasma conivaptan concentration at the end of the 20-mg loading dose (C LD), and plasma conivaptan concentration at the end of the second day 20-mg/24-h continuous infusion (C 48) .

Result of Action

The predominant pharmacodynamic effect of conivaptan in the treatment of hyponatremia is through its V2 antagonism of AVP in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This results in an increase in net fluid loss, increase in urine output, and decrease in the osmolality of urine .

Action Environment

The level of AVP in circulating blood is critical for the regulation of water and electrolyte balance and is usually elevated in both euvolemic and hypervolemic hyponatremia . Environmental factors such as the patient’s hydration status, sodium intake, and the presence of certain medical conditions (e.g., syndrome of inappropriate antidiuretic hormone, hypothyroidism, adrenal insufficiency, pulmonary disorders) can influence the compound’s action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Conivaptan-d4 interacts with the vasopressin receptors V1a and V2 . The level of arginine vasopressin (AVP) in circulating blood is critical for the regulation of water and electrolyte balance . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney .

Cellular Effects

This compound influences cell function by antagonizing the V2 receptors in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This leads to an increase in net fluid loss, increased urine output, and decreased urine osmolality .

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the V2 receptors of AVP in the renal collecting ducts . This antagonism results in aquaresis, or excretion of free water .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to rapidly decrease in the first 2 minutes of rat liver microsomes (RLMs) incubation and the conversion reached a plateau for the remainder of the incubation period . The in vitro half-life (t 1/2) was estimated at 11.51 minutes and the intrinsic clearance (CL in) was 13.8±0.48 ml/min/kg .

Dosage Effects in Animal Models

In animal models, this compound has been shown to increase urine volume and free water clearance . In heart failure models, it improved hemodynamic parameters and free water excretion .

Metabolic Pathways

This compound is metabolized by the CYP3A4 isozyme . Four metabolites have been identified, and their pharmacological activity at V1a and V2 receptors ranged from approximately 3-50% and 50-100% that of this compound, respectively .

Subcellular Localization

Based on its mechanism of action, it is likely to localize to the renal collecting ducts where it interacts with the V2 receptors .

Vorbereitungsmethoden

The synthesis of Conivaptan-d4 involves the incorporation of deuterium atoms into the molecular structure of Conivaptan. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally follow the principles of deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium .

Analyse Chemischer Reaktionen

Conivaptan-d4 unterliegt wie sein nicht-deuteriertes Gegenstück verschiedenen chemischen Reaktionen. Dazu gehören:

Oxidation: this compound kann Oxidationsreaktionen eingehen, typischerweise in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Conivaptan-d4 ist durch seine deuterierte Natur einzigartig, was es besonders nützlich als internen Standard in analytischen Methoden macht. Ähnliche Verbindungen umfassen:

Tolvaptan: Ein weiterer Vasopressin-Rezeptor-Antagonist zur Behandlung von Hyponatriämie.

Lixivaptan: Ein selektiver Vasopressin-V2-Rezeptor-Antagonist.

Mozavaptan: Ein nicht-peptidischer Vasopressin-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Im Vergleich zu diesen Verbindungen liegt die Haupteinzigartigkeit von this compound in seiner Verwendung als interner Standard für analytische Zwecke .

Eigenschaften

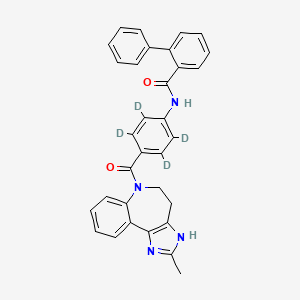

IUPAC Name |

2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKENVDNFQMCRTR-OCOLLXALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.